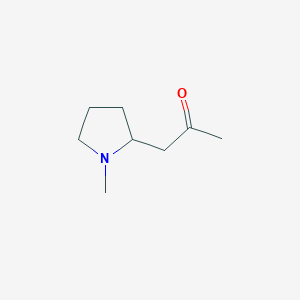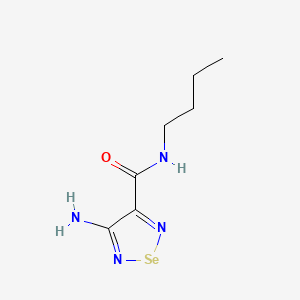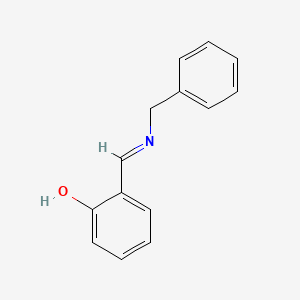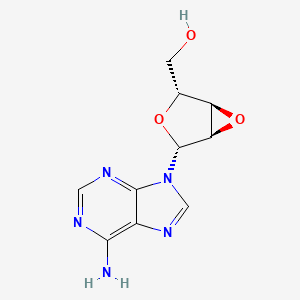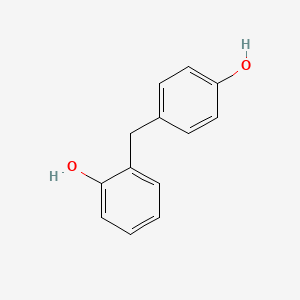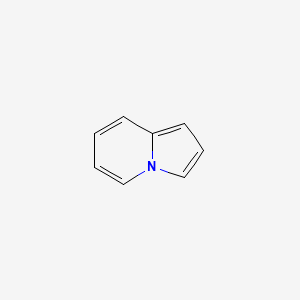
Indolizine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indolizine can be synthesized through various methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, such as transition metal-catalyzed reactions and oxidative coupling . Some of the common synthetic routes include:
Cyclocondensations: For example, the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with benzophenones.
Cycloadditions: These involve the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene.
Cyclization/Eliminations: This method includes the Thorpe–Ziegler-type cyclization.
Cycloisomerizations: This involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts.
Industrial Production Methods: Industrial production of this compound often involves catalytic synthesis and stereoselective methods to achieve specific isomers . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Indolizine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, metal hydrides.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Indolizine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of indolizine and its derivatives involves interaction with various molecular targets and pathways. For example, some this compound derivatives inhibit DNA topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells . The planar electronic structure of this compound allows it to intercalate with DNA, disrupting its function .
Comparaison Avec Des Composés Similaires
Indolizine is unique among its isomers due to its planar electronic structure and diverse biological activities . Similar compounds include:
Propriétés
IUPAC Name |
indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCFUWDNJPFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181818 | |
| Record name | Indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-40-8 | |
| Record name | Indolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48FMH8YFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to indolizines?
A1: Several methods exist for synthesizing indolizines, with some of the most prevalent being:
- Acylative Cyclization of Pyridinium Salts: This method utilizes the reaction of 1-substituted-2-methylpyridinium salts with acylating agents like acid chlorides to afford 2,3-disubstituted indolizines. [] This approach provides a route to indolizines with modifiable 3-substituents, valuable for synthesizing various 1,2-disubstituted indolizines. []
- 1,3-Dipolar Cycloaddition: This versatile strategy involves the reaction of pyridinium ylides, generated in situ from pyridinium salts, with dipolarophiles like alkenes and alkynes. [, , ] This method allows for the construction of diversely substituted indolizines, including tetrahydroindolizines and complex polycyclic structures. [, ]
- Metal-Catalyzed C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkynylation of indolizines at the 3-position. [] This approach offers high efficiency and atom economy for introducing various substituents. []
- Radical Cyclization/Cross-Coupling: Radical-based methodologies have gained increasing interest for constructing indolizine rings. These methods offer advantages like efficient C-C or C-X bond formation and high atom economy. []
Q2: How does the structure of indolizines contribute to their properties?
A2: The planar, aromatic structure of indolizines, similar to indole, significantly influences their properties.
- Fluorescence: The extended π-conjugation in the this compound core contributes to their inherent fluorescence. Modifications to the core structure with electron-donating or -withdrawing substituents can further tune their fluorescence properties, including emission wavelength and intensity. [, , ]
- Reactivity: Indolizines exhibit diverse reactivity, participating in electrophilic aromatic substitution reactions predominantly at the 3-position. [, ] The nitrogen atom can act as a Lewis base, influencing interactions with metal catalysts and biological targets. []
- Bioactivity: The this compound scaffold can mimic naturally occurring structures, potentially interacting with biological targets like enzymes and receptors. Substituents on the this compound core can significantly modulate these interactions, influencing their potency and selectivity. [, , , ]
Q3: What are the potential applications of indolizines?
A3: Indolizines display promise in various applications:
- Pharmaceuticals: Indolizines exhibit diverse pharmacological activities, including anticancer, [, , ] anti-tuberculosis, [] and hypoglycemic effects. [] Their potential as calcium channel blockers has also been investigated. []
- Fluorescent Probes: The tunable fluorescence of indolizines makes them attractive candidates for developing fluorescent probes for biological imaging and sensing applications. [, , ]
- Materials Science: Indolizines have been explored as building blocks for organic semiconductors and other optoelectronic materials due to their electronic and optical properties. []
Q4: How do this compound derivatives act as potential anticancer agents?
A4: Several studies have explored the anticancer properties of indolizines:
- Tubulin Polymerization Inhibition: Certain this compound derivatives exhibit potent inhibitory effects on tubulin polymerization, a crucial process for cell division. [] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. []
- Cytotoxicity in Cancer Cell Lines: Numerous this compound analogs have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those derived from leukemia, lung, colon, and breast cancers. [, ]
- Synergistic Effects with Existing Chemotherapeutics: this compound-based calcium channel blockers have shown the ability to enhance the activity of ricin A-chain immunotoxins, potentially improving the efficacy of cancer immunotherapy. []
Q5: Have any this compound derivatives progressed to clinical trials?
A5: While numerous this compound derivatives have exhibited promising in vitro and in vivo activity in preclinical studies, no this compound-based drug has yet progressed to clinical trials. Further research is necessary to optimize the pharmacokinetic properties, safety profiles, and efficacy of these compounds before they can be considered for clinical development.
Q6: What are the main challenges in developing indolizines as therapeutic agents?
A6: Despite their potential, several challenges remain in translating indolizines into effective therapeutics:
- Structure-Activity Relationship (SAR): Further exploration of SAR is crucial to optimize the potency, selectivity, and pharmacological properties of this compound derivatives. Understanding the precise mechanisms of action for different biological targets is essential for rational drug design. [, , ]
- Pharmacokinetics and Bioavailability: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of indolizines is vital for achieving therapeutic efficacy. Strategies like structural modifications and formulation optimization are needed to enhance their bioavailability and target specificity. [, ]
- Toxicity and Safety: Thorough toxicological evaluations are necessary to ensure the safety of this compound-based drugs. Potential long-term effects and adverse events need to be carefully assessed. []
Q7: What are the future directions for research on indolizines?
A7: Future research on indolizines is likely to focus on:
- Expanding the Chemical Space: Developing novel synthetic methods for accessing more diverse and complex this compound derivatives will facilitate the exploration of new biological activities and applications. [, ]
- Elucidating Mechanisms of Action: Unraveling the molecular mechanisms underlying the biological activities of indolizines will be crucial for rational drug design and optimization. [, ]
- Improving Pharmacological Properties: Research efforts will likely focus on enhancing the ADME properties, bioavailability, and target specificity of this compound-based drugs through structural modifications, prodrug strategies, and advanced drug delivery systems. [, ]
- Exploring Synergistic Effects: Investigating the potential of indolizines to enhance the efficacy of existing drugs or therapies, as seen with immunotoxins, could lead to novel treatment strategies. []
Q8: What are the environmental considerations associated with indolizines?
A: While the environmental impact of indolizines has not been extensively studied, it is essential to consider the potential ecotoxicological effects of these compounds. Research should focus on assessing their biodegradability and developing sustainable synthetic methods and waste management strategies to minimize any negative impacts on the environment. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


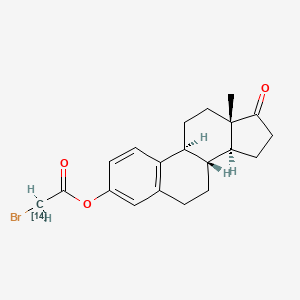
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
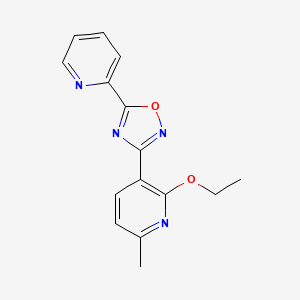

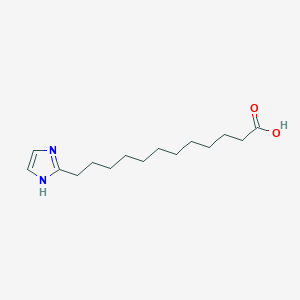
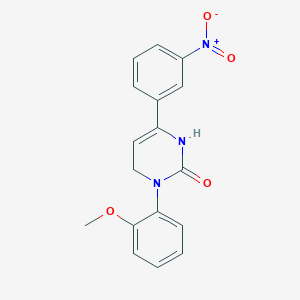
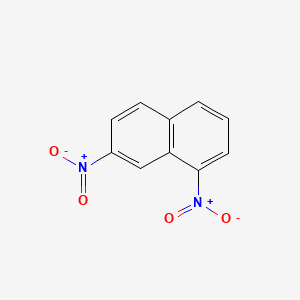
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
